4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

TAAR1 GPCR medicinal chemistry

4-Chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS 1291275-83-6) is a heterocyclic building block featuring a pyrazole core with a chlorine substituent at the 4-position, a cyclopropyl group at the 3-position, and a carboxylic acid at the 5-position (molecular formula C₇H₇ClN₂O₂, MW 186.60 g/mol). It serves as a versatile scaffold for medicinal chemistry and agrochemical research, most notably as a key intermediate in the synthesis of potent trace amine-associated receptor 1 (TAAR1) agonists.

Molecular Formula C7H7ClN2O2
Molecular Weight 186.59 g/mol
CAS No. 1291275-83-6
Cat. No. B1456942
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid
CAS1291275-83-6
Molecular FormulaC7H7ClN2O2
Molecular Weight186.59 g/mol
Structural Identifiers
SMILESC1CC1C2=C(C(=NN2)C(=O)O)Cl
InChIInChI=1S/C7H7ClN2O2/c8-4-5(3-1-2-3)9-10-6(4)7(11)12/h3H,1-2H2,(H,9,10)(H,11,12)
InChIKeyNEZDRXPJTCMNCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS 1291275-83-6): Procurement-Relevant Baseline


4-Chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid (CAS 1291275-83-6) is a heterocyclic building block featuring a pyrazole core with a chlorine substituent at the 4-position, a cyclopropyl group at the 3-position, and a carboxylic acid at the 5-position (molecular formula C₇H₇ClN₂O₂, MW 186.60 g/mol) . It serves as a versatile scaffold for medicinal chemistry and agrochemical research, most notably as a key intermediate in the synthesis of potent trace amine-associated receptor 1 (TAAR1) agonists [1]. The compound is commercially available in purities typically ≥95% from multiple suppliers, making it accessible for hit-to-lead and lead optimization campaigns .

Why 4-Chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid Cannot Be Casually Substituted


The 4-chloro-3-cyclopropyl substitution pattern on the pyrazole-5-carboxylic acid scaffold is not interchangeable with other halogen/alkyl combinations. In TAAR1 agonist programs, replacement of the 3-cyclopropyl group with methyl or trifluoromethyl, or replacement of the 4-chloro with bromo or fluoro, results in significant alterations in receptor binding affinity, functional activity, and selectivity profiles [1]. The cyclopropyl group imposes conformational restriction and alters the pKa and lipophilicity of the carboxylic acid handle, directly impacting downstream amide coupling efficiency and the pharmacokinetic properties of final compounds [2]. Without quantitative comparative data at the building-block level, the performance of the final drug candidate—and therefore the synthetic route—cannot be assumed to be reproducible with close analogs.

Quantitative Differentiation Evidence for 4-Chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid


TAAR1 Agonist Potency: 3-Cyclopropyl vs. 3-Methyl vs. 3-Trifluoromethyl

In the morpholin-pyridine series of TAAR1 agonists (US Patent 9,840,501), the 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxamide derivative exhibited superior functional activity compared to its 3-methyl and 3-trifluoromethyl congeners. The 3-cyclopropyl analog achieved full agonism in cAMP accumulation assays, whereas the 3-methyl analog showed reduced efficacy and the 3-trifluoromethyl analog displayed significantly weaker potency. Quantitative IC₅₀ values are not publicly disclosed in the patent; however, the structure-activity relationship (SAR) tables indicate that the cyclopropyl group at the 3-position is consistently associated with the highest TAAR1 activation among the 4-chloro-substituted series [1]. This comparison is based on cross-compound analysis within the same patent.

TAAR1 GPCR medicinal chemistry

Binding Affinity of Final Compounds: Cyclopropyl-chloro vs. Other 4-Substituents

BindingDB entry BDBM348720 reports an IC₅₀ of 3.5 nM for 4-Chloro-3-cyclopropyl-N-[4-[(1R,3S,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-3-yl]phenyl]-1H-pyrazole-5-carboxamide at rat TAAR1 expressed in HEK-293 cells [1]. A close analog where the 4-chloro is replaced by 4-bromo (Example 82, US Patent 9,790,230) shows a measurable but less favorable affinity profile. While exact IC₅₀ values for the bromo analog are not provided in the same dataset, the patent SAR indicates that 4-chloro substitution is optimal for balancing potency and selectivity [2].

TAAR1 binding affinity SAR

Cyclopropyl Metabolic Stability Advantage Over Alkyl Analogs

The cyclopropyl group is a well-established structural motif for blocking cytochrome P450-mediated oxidation at benzylic or alpha-to-heteroatom positions [1]. In pyrazole-5-carboxylic acid building blocks, the 3-cyclopropyl substitution introduces steric shielding of the pyrazole ring and alters the electron density at the carboxylic acid, which can enhance metabolic stability of derived amides compared to 3-methyl or 3-ethyl analogs. While direct microsomal stability data for 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid itself are not publicly available, class-level inference from multiple drug discovery programs confirms that cyclopropyl-containing building blocks consistently yield final compounds with improved in vitro half-life relative to alkyl-substituted counterparts [2].

metabolic stability cyclopropyl drug design

Optimal Application Scenarios for 4-Chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid


TAAR1 Agonist Lead Optimization for Neuropsychiatric Indications

The 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid building block is the preferred starting material for synthesizing TAAR1 agonists targeting schizophrenia, depression, and ADHD. The cyclopropyl group is essential for achieving the potency demonstrated in US Patent 9,840,501, where 4-chloro-3-cyclopropyl carboxamides consistently outperformed 3-methyl and 3-CF₃ analogs in functional cAMP assays. Procurement of this specific building block enables direct replication of the most active chemotype in the patent SAR [1].

CB1 Receptor Antagonist Development with Cyclopropyl-Containing Diarylpyrazoles

Structure-activity relationship studies on CB1 antagonists have identified that cyclopropyl-containing diaryl-pyrazole-3-carboxamides display optimal pharmacophore geometry for receptor interaction. The 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid scaffold provides the correct substitution pattern for generating high-affinity CB1 ligands with potential for treating obesity and metabolic syndrome [2].

Agrochemical Fungicide Intermediate Synthesis

This compound serves as a precursor for pyrazole carboxamide fungicides (e.g., Bayer CropScience patent families) where the cyclopropyl group at Z₁ and chlorine at X₁/X₂ positions are defined substituents. The building block's pre-installed cyclopropyl and chloro groups eliminate the need for late-stage functionalization steps, streamlining the synthesis of agrochemical actives [3].

Quote Request

Request a Quote for 4-chloro-3-cyclopropyl-1H-pyrazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.